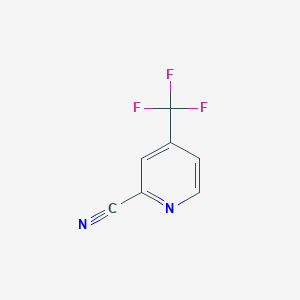

4-(Trifluoromethyl)picolinonitrile

Descripción general

Descripción

4-(Trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it valuable in different scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 4-chloropicolinonitrile with trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)picolinonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for respective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that 4-(trifluoromethyl)picolinonitrile and similar derivatives demonstrate significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and various cancer cell lines. The electron-withdrawing nature of the trifluoromethyl group can stabilize interactions with biological targets, enhancing potency.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of this compound derivatives and their evaluation against multiple cancer cell lines. The results indicated that these derivatives exhibited promising antiproliferative effects, suggesting their potential use in developing new anticancer therapies .

Material Science Applications

The stability and unique properties of this compound make it suitable for applications in material science. Its ability to act as a building block in polymer chemistry allows for the creation of novel materials with desirable properties, such as increased thermal stability and chemical resistance.

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance material performance, making them suitable for high-performance applications in electronics and coatings.

Agrochemical Applications

The compound's efficacy as a pesticide or herbicide is also under investigation. The trifluoromethyl group can improve the bioactivity of agrochemical agents, leading to enhanced effectiveness against pests while potentially reducing the required dosage.

- Research Findings : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal activity, making them candidates for further exploration in agricultural applications .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)picolinonitrile depends on its application. In chemical reactions, it acts as a reactant that undergoes specific transformations to form desired products. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific application and the nature of the compound’s interactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)picolinonitrile include other trifluoromethyl-substituted pyridines and picolinonitriles. Examples include:

Uniqueness

This compound is unique due to the specific position of the trifluoromethyl group on the picolinonitrile structure. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it valuable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

4-(Trifluoromethyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 189.11 g/mol. The presence of the trifluoromethyl group () significantly influences the compound's chemical properties, enhancing its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃N |

| Molecular Weight | 189.11 g/mol |

| Melting Point | Not available |

| Solubility | Variable |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The trifluoromethyl group is known to enhance the potency of compounds by increasing their metabolic stability and improving interactions with biological targets.

Antimicrobial Activity

Studies have shown that related trifluoromethyl-pyridine derivatives demonstrate activity against various pathogens, including Mycobacterium tuberculosis . For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research has indicated that trifluoromethylated compounds can act as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer . For example, a study identified a series of trifluoromethylated compounds that showed promising in vitro antiproliferative activity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that the compound may interact with specific enzymes and receptors due to its electron-withdrawing properties, which stabilize interactions through hydrogen bonding or π-stacking effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Study : A study conducted on a series of trifluoromethyl pyrimidinone compounds demonstrated potent activity against Mycobacterium tuberculosis , suggesting that similar structures could be effective against other bacterial strains .

- Cancer Research : Another investigation focused on the synthesis and evaluation of trifluoromethylated CHK1 inhibitors, revealing significant antiproliferative effects in cancer cell lines when combined with standard chemotherapy agents like gemcitabine .

- Pesticide Development : Research into the agricultural applications of similar compounds has highlighted their effectiveness as pesticides, indicating potential utility in pest management strategies due to their disruption of metabolic pathways in target organisms.

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUSUSDRUJDLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604966 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-69-9 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.